molecular formula C18H14ClN5OS B11244609 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11244609
M. Wt: 383.9 g/mol
InChI Key: YJAUJIIYNNGPNH-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a synthetic chemical compound designed for research applications, featuring a complex architecture that incorporates the pharmaceutically privileged [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold . This fused heterocyclic core is of significant interest in medicinal chemistry due to its unique electronic properties and its capacity to interact with a variety of biological targets . The molecule is further functionalized with a benzyl-linked benzamide group, a structure often associated with modulating the compound's physicochemical properties and biological activity. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is widely reported in scientific literature to possess a broad spectrum of biological activities . Derivatives of this scaffold have demonstrated potent antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacterial strains, as well as numerous fungal species . Furthermore, this structural class has shown promising cytotoxic and anticancer activities in vitro against various human cancer cell lines, making it a compelling subject for oncology research and drug discovery efforts . The mechanism of action for these compounds is often multi-faceted and may include the inhibition of key enzymes such as carbonic anhydrases or disruption of tubulin polymerization . Researchers value this scaffold for its favorable drug-likeness, which includes high metabolic stability and an optimal balance of lipophilicity and hydrophilicity that supports membrane permeability and bioavailability . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

4-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25)

InChI Key

YJAUJIIYNNGPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole and thiadiazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies suggest that compounds containing the triazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The presence of the triazole moiety is associated with various anticancer activities. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. This suggests that 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide may have similar effects and could be further explored as a therapeutic agent against specific types of cancer .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated promising AChE inhibitory activity, suggesting that this compound might also be effective in this regard. This could lead to potential applications in treating cognitive disorders by enhancing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of different substituents on the triazole and thiadiazole rings can significantly influence biological activity. For instance:

  • Triazole Ring Modifications : Alterations in the methyl group or other substituents can enhance antimicrobial or anticancer properties.
  • Thiadiazole Influence : The position and type of substituents on the thiadiazole ring can affect enzyme inhibition capabilities and overall bioactivity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of triazole compounds against bacterial strains, it was found that modifications similar to those present in this compound exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This indicates the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using breast cancer cell lines demonstrated that compounds with structural similarities to this compound induced significant apoptosis compared to control groups. These findings suggest a pathway for further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and signaling pathways. The compound interacts with molecular targets such as enzymes involved in inflammation and cancer cell proliferation, leading to the inhibition of these processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID (Evidence) Substituents Key Features Biological Activity
Target Compound - 4-Chlorobenzamide
- 3-Methyltriazolothiadiazole
- Benzyl linker
- MW: ~403.85 g/mol
- Lipophilic (Cl, methyl, benzyl)
- Electron-withdrawing Cl enhances stability
Not explicitly reported, but similar analogs show antimicrobial/anticancer activity
DTP (59) - 2,4-Diiodophenol
- 3-Phenyltriazolothiadiazole
- MW: Higher due to iodine
- Bulky iodine enhances binding affinity
- Anti-heparanase activity (up to 20 mg/mL)
Heparanase inhibition (anticancer potential)
Compound 7c - 4-Nitrophenyl
- 2,4-Dimethylphenylamino
- MW: 366.39 g/mol
- Nitro group increases electron deficiency
- Melting point: 176°C
Structural analog; likely antimicrobial/anti-inflammatory
TTDZ1-TTDZ27 Varied aryl/alkyl groups at positions 3 and 6 - Synthesized via PPA-mediated condensation
- Antibacterial (gram-positive/negative) and antioxidant activities
Antibacterial MIC: 12.5–50 µg/mL
CAS 58930-41-9 - 3-Chloro-4-methylphenyl
- 3-Methyltriazolothiadiazole
- MW: 264.73 g/mol
- Smaller size than target compound
Not reported, but chloro-methyl groups suggest antimicrobial activity
Compound 8b - 4-Chlorophenylamino
- Azaspiro ring
- MW: 489.99 g/mol
- Spiro ring enhances conformational rigidity
Potential CNS activity due to spiro structure

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs): The chloro substituent in the target compound and nitro groups in 7c enhance stability and electrophilicity, favoring interactions with biological targets. However, nitro groups may increase toxicity, making chloro a safer substituent .

Lipophilicity and Solubility:

  • The methyl group on the triazolothiadiazole core and benzyl linker in the target compound enhance lipophilicity, aiding membrane permeability. In contrast, morpholinylmethyl groups (e.g., ) improve solubility but reduce lipophilicity .

Molecular Size and Flexibility:

  • Smaller analogs like CAS 58930-41-9 (MW: 264.73 g/mol) may exhibit better bioavailability, whereas bulkier derivatives (e.g., 8b ) with spiro rings could target specific enzymes requiring rigid binding pockets.

Pharmacological Profiles

  • Antimicrobial Activity: Benzamide-linked triazolothiadiazoles (e.g., TTDZ1-TTDZ27 ) show potent antibacterial activity (MIC: 12.5–50 µg/mL), suggesting the target compound’s benzamide group may confer similar effects.
  • Anticancer Potential: Heparanase inhibitors like DTP (59) highlight the role of iodine in enzyme inhibition, but the target compound’s chloro group may offer a balance between efficacy and safety.
  • Anti-inflammatory Activity: Derivatives with dimethylphenylamino groups (e.g., 7c ) exhibit anti-inflammatory properties, which the target compound may share due to structural similarity.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~403.85 Not reported 4-Cl, 3-Me, benzyl -
7c 366.39 176 4-NO₂, 2,4-Me₂Ph
DTP (59) ~500 (estimated) Not reported 2,4-I₂, 3-Ph
CAS 58930-41-9 264.73 Not reported 3-Cl-4-MePh, 3-Me

Biological Activity

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide (CAS No. 892671-44-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure

The compound features a triazole-thiadiazole moiety linked to a benzamide structure. The presence of chlorine and methyl groups contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer activities. For instance, a related compound was found to inhibit cell proliferation in HepG2 liver cancer cells with an IC50 value of 3 μM . This suggests that the this compound may also possess similar properties due to structural similarities.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit antimicrobial effects. For example, derivatives with these moieties have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but is expected based on its chemical structure.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

The compound has been implicated in the inhibition of PTP1B, a target for diabetes and obesity treatments. In vitro studies have shown that certain triazolo-thiadiazole derivatives can effectively inhibit this enzyme . This mechanism could be relevant for the biological activity of this compound.

Study on HepG2 Cells

In a specific study involving HepG2 cells treated with triazolo-thiadiazole derivatives, significant cytotoxic effects were observed. The study highlighted the importance of the substituents on the triazole ring in enhancing biological activity .

Antimicrobial Screening

Another study screened various triazole-thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Summary of Findings

Biological ActivityEvidence/Source
AnticancerIC50 = 3 μM in HepG2 cells
AntimicrobialActive against Staphylococcus aureus
PTP1B InhibitionEffective inhibitors identified

Q & A

Q. What are the established synthetic routes for 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?

Methodology:

  • Route 1 : Condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux in ethanol .
  • Route 2 : Cyclization of hydrazonoyl chlorides with triazole-thiol intermediates, catalyzed by triethylamine, to form the triazolo-thiadiazole core .
  • Key intermediates include 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and substituted benzyl halides.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodology:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., disorder in benzyl groups detected in similar compounds) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., chloro and methyl groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What structural features influence the compound’s biological activity?

Methodology:

  • Substituent analysis : The chloro group on the benzamide enhances lipophilicity, while the methyl group on the triazolo-thiadiazole improves metabolic stability .
  • Crystallographic data : Reveals planar triazolo-thiadiazole cores, facilitating π-π stacking with biological targets .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodology:

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., disordered benzyl groups observed in X-ray structures) .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate assignments .
  • Cocrystallization : Co-crystallize with a target protein to stabilize specific conformations .

Q. What strategies optimize reaction yields for triazolo-thiadiazole cyclization?

Methodology:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 75% → 92% for analogous compounds) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Triethylamine outperforms weaker bases (e.g., K2_2CO3_3) in suppressing side reactions .

Q. How do substituents on the triazolo-thiadiazole core modulate antimicrobial activity?

Methodology:

  • Structure-Activity Relationship (SAR) : Replace the 3-methyl group with electron-withdrawing groups (e.g., nitro) to enhance activity against Gram-negative bacteria .
  • MIC assays : Test against E. coli and S. aureus with serial dilutions (IC50_{50} values reported for similar compounds: 2–8 µg/mL) .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Methodology:

  • Intermediate trapping : Use LC-MS to identify intermediates (e.g., open-chain thiols) in failed cyclizations .
  • Kinetic studies : Monitor reaction progress via TLC to isolate and characterize byproducts (e.g., dimeric species) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

Methodology:

  • Standardized assays : Re-test under uniform conditions (e.g., CLSI guidelines) to eliminate variability in inoculum size or growth media .
  • Resazurin microplate assay : Quantify metabolic activity instead of relying on zone-of-inhibition measurements .

Q. Why do crystallographic data sometimes show disorder in the benzyl group?

Methodology:

  • Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .
  • Occupancy refinement : Use software like SHELXL to model dual conformations with partial occupancies .

Experimental Design Recommendations

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Methodology:

  • SwissADME : Predicts logP (2.8), solubility (-4.2 LogS), and blood-brain barrier penetration (low) .
  • Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes to assess metabolic stability .

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